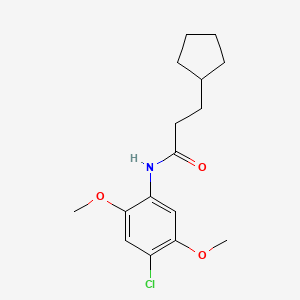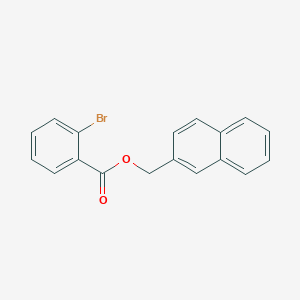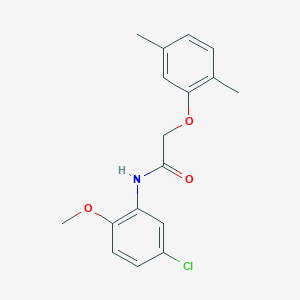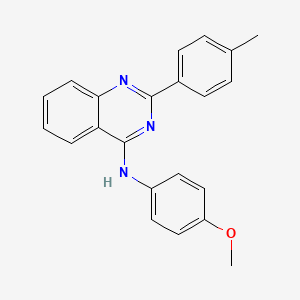
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but it is more potent and has a longer-lasting effect. CP-55940 has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide exerts its effects by binding to CB1 and CB2 receptors in the endocannabinoid system. These receptors are primarily located in the brain and immune system, respectively, and are involved in the regulation of various physiological processes such as pain, inflammation, and mood. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to activate these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and facilities to handle and store the compound safely.
Orientations Futures
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological processes such as appetite regulation and immune function. Additionally, further research is needed to better understand the potential risks and benefits of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide and other synthetic cannabinoids for therapeutic use.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide, followed by the reaction with 4-chlorobenzoyl chloride. The resulting product is then purified through chromatography to obtain N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide in its pure form.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-7-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKFMWOMQOATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)



![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)


